molecular formula C19H14ClN3O2 B1350203 13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No.: B1350203
M. Wt: 351.8 g/mol
InChI Key: DJKVXAJPMVXLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione is a complex heterocyclic compound. It is characterized by its unique structure, which includes an imidazo[1’,5’:1,6]pyrido[3,4-b]indole core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of indole-2-carboxylic derivatives using a suitable catalyst . The reaction conditions often include the use of a base and a solvent such as acetonitrile, with the reaction temperature carefully controlled to optimize yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for scalability, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need an acidic or basic medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indole-1,3(2H)-dione apart is its unique imidazo[1’,5’:1,6]pyrido[3,4-b]indole core, which imparts distinct chemical and biological properties. Its potential for diverse chemical modifications and biological activities makes it a valuable compound for further research and development .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

13-(4-chlorophenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C19H14ClN3O2/c20-11-5-7-12(8-6-11)23-18(24)17-9-14-13-3-1-2-4-15(13)21-16(14)10-22(17)19(23)25/h1-8,17,21H,9-10H2

InChI Key

DJKVXAJPMVXLKV-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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